2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Overview
Description
“2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline” is a chemical compound with the CAS Number: 4497-58-9 . It has a molecular weight of 175.27 . The compound is in liquid form and has a melting point of 39-41°C .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline . The InChI code for this compound is 1S/C12H17N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7,9,13H,8H2,1-3H3 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a melting point of 39-41°C .Scientific Research Applications
Synthesis and Structural Analogues
- Researchers have investigated the synthesis of 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids and 6-R-4-R’-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids, which are structural analogues of the natural antibiotic Helquinoline. These compounds have been synthesized through oxidation reactions, and their structures have been confirmed using various spectroscopy methods (Medvedeva, Plaksina, & Shikhaliev, 2015).
Synthesis of Derivatives and Radical Studies
- The synthesis of derivatives of 2,2,4-trimethyl-substituted 1,2,-di-and 1,2,3,4-tetrahydroquinolines has been achieved, with their structures confirmed by IR and PMR spectra. Studies using the ESR method have also been conducted on radicals formed during photolysis of these compounds (Ivanov et al., 1979).
Nitroxyl Radical Formation
- Research has demonstrated the synthesis of 6-triphenylmethyl derivatives of 2,2,4-trimethyl-1,2-dihydroquinolines and 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolines. These compounds form nitroxyl radicals upon oxidation, with structures supported by EPR spectroscopy (Shikhaliev et al., 1988).
Hydrocarbon Oxidation Inhibition
- A study on 2,2,4-trimethyl-6-hydroxy-1,2,3,4-tetrahydroquinoline showed it is converted to the corresponding quinone-imine by interaction with peroxy radicals, with investigations into its UV and mass spectra. This compound plays a role in inhibiting hydrocarbon oxidation (Kasaikina et al., 1983).
Agricultural Applications
- Research has indicated that certain derivatives of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can act as effective growth stimulants for agricultural crops. These compounds have shown to increase seed germination, vegetative mass, and yield in crops such as common eggplant (Vostrikova et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2,2,4-trimethyl-3,4-dihydro-1H-quinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-8-7-13(2,3)14-11-5-4-9(12(15)16)6-10(8)11/h4-6,8,14H,7H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFOSMHNHGVRJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)C(=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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